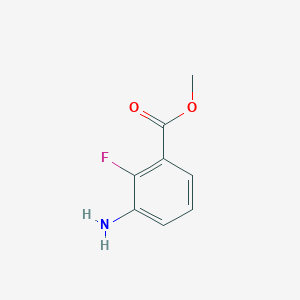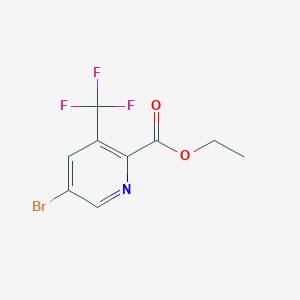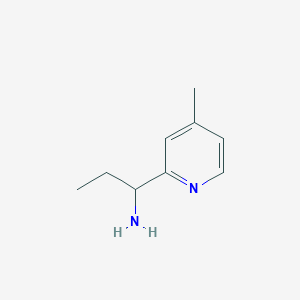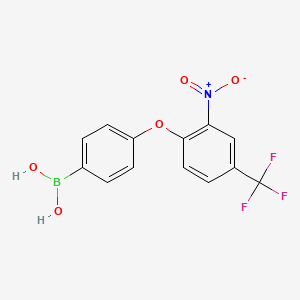
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid
Descripción general
Descripción
“(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid” is a complex organic compound. It contains a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of this compound is C13H9BF3NO5 . It has a complex structure with multiple functional groups, including a boronic acid group, a nitro group, and a trifluoromethyl group .
Aplicaciones Científicas De Investigación
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including variations like (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid, are utilized for saccharide recognition due to their binding affinity to diols. They have also been used to modulate the optical properties of materials like carbon nanotubes. The structure of these acids affects photoluminescence quantum yield, demonstrating their potential in creating sensitive sensors for specific saccharides (Mu et al., 2012).
Catalysis in Chemical Synthesis
These boronic acids act as catalysts in chemical synthesis, such as in dehydrative amidation between carboxylic acids and amines. The ortho-substituent on similar boronic acids is critical in accelerating amidation reactions, making them valuable in peptide synthesis and other organic transformations (Wang et al., 2018).
Multifunctional Compound Synthesis
The introduction of additional functional groups into boronic acids can lead to novel opportunities for applications in medicine, agriculture, and industrial chemistry. Compounds with aminophosphonic acid groups in their structure offer unique properties for potential use in various fields (Zhang et al., 2017).
Electrochemical Oxidation Studies
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid and its analogs have been studied for their role in the electrochemical oxidation of phenols. This research provides insights into environmental remediation techniques, particularly in treating phenol-containing wastewater (Jiang et al., 2010).
Development of Spectroscopic Reporter Compounds
These boronic acids are used to develop reporter compounds that change their spectroscopic properties upon binding with diols, like saccharides. Such compounds have applications in biological sensing and diagnostics, demonstrating significant UV changes upon saccharide binding (Ni et al., 2004).
Mecanismo De Acción
Target of Action
Mode of Action
It is known to be a reactant involved in the synthesis of various biologically active molecules . The interaction with its targets and the resulting changes would depend on the specific biological context and the other reactants involved in the synthesis.
Biochemical Pathways
The compound is involved in several biochemical pathways due to its role in the synthesis of various biologically active molecules . The affected pathways and their downstream effects would depend on the specific molecules that are synthesized using this compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological context and the other reactants involved in the synthesis. For example, when used in the synthesis of lactate dehydrogenase inhibitors, the compound could potentially contribute to the inhibition of cancer cell proliferation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the nitration of a related compound was found to be optimized at a specific temperature and with specific ratios of reactants . Similar factors could potentially influence the action of 4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenylboronic acid.
Propiedades
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BF3NO5/c15-13(16,17)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)14(19)20/h1-7,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZDRJPJDCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672916 | |
| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-58-7 | |
| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



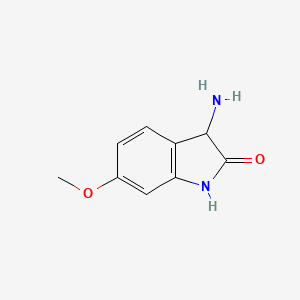


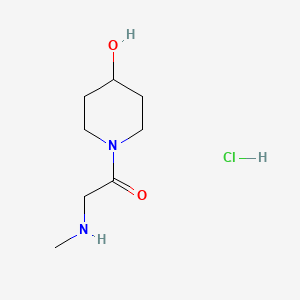
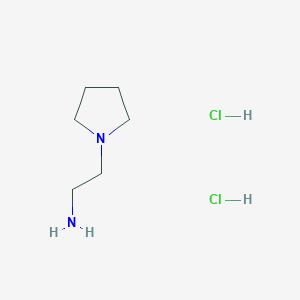
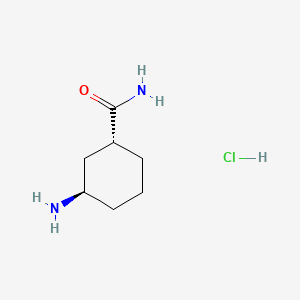

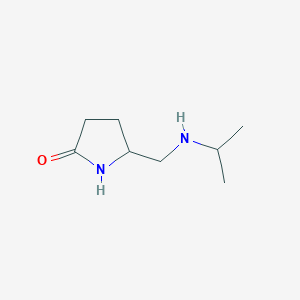

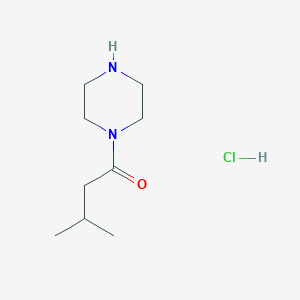
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
